3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzylsulfonyl group attached to a propanamide backbone, with a 2-methylbenzo[d]thiazol-6-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: The initial step involves the sulfonation of benzyl chloride to form benzylsulfonyl chloride. This reaction is usually carried out in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Coupling with Propanamide: The benzylsulfonyl chloride is then reacted with propanamide in the presence of a base such as triethylamine to form the benzylsulfonyl-propanamide intermediate.
Introduction of the 2-Methylbenzo[d]thiazol-6-yl Group: The final step involves the coupling of the benzylsulfonyl-propanamide intermediate with 2-methylbenzo[d]thiazol-6-ylamine. This reaction is typically carried out under mild conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the benzylsulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position. Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Alkylated products
Scientific Research Applications
3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It is often used in assays to evaluate its effects on various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The 2-methylbenzo[d]thiazol-6-yl group can also interact with nucleic acids, affecting gene expression and cellular function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfonyl)-N-(2-methylphenyl)propanamide: Similar structure but lacks the thiazole ring.
3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide: Similar structure but with a butanamide backbone instead of propanamide.
3-(benzylsulfonyl)-N-(2-chlorobenzo[d]thiazol-6-yl)propanamide: Similar structure but with a chlorine substituent on the thiazole ring.
Uniqueness
3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is unique due to the presence of both the benzylsulfonyl and 2-methylbenzo[d]thiazol-6-yl groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-19-16-8-7-15(11-17(16)24-13)20-18(21)9-10-25(22,23)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMHGPJDFGBLRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.